molecular formula C20H13F2N3O2 B14251074 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione CAS No. 378223-57-5

4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14251074
CAS No.: 378223-57-5
M. Wt: 365.3 g/mol
InChI Key: XUDZXWKBCWLZRO-UHFFFAOYSA-N
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Description

4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is a synthetic compound known for its potent inhibitory effects on the epidermal growth factor receptor (EGFR) signal transduction pathway.

Preparation Methods

The synthesis of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves several steps. The primary synthetic route includes the reaction of phthalic anhydride with 4-fluoroaniline under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the compound .

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione involves the selective inhibition of the EGFR tyrosine protein kinase. By binding to the ATP-binding site of the EGFR, the compound prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

4,5-Bis(4-fluoroanilino)-1H-isoindole-1,3(2H)-dione is unique in its high selectivity for EGFR tyrosine protein kinase compared to other similar compounds. Some related compounds include:

Properties

CAS No.

378223-57-5

Molecular Formula

C20H13F2N3O2

Molecular Weight

365.3 g/mol

IUPAC Name

4,5-bis(4-fluoroanilino)isoindole-1,3-dione

InChI

InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-16-10-9-15-17(20(27)25-19(15)26)18(16)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27)

InChI Key

XUDZXWKBCWLZRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F

Origin of Product

United States

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